3-Ethyl-2,4,5-trimethyl-1H-pyrrole
Overview
Description
3-Ethyl-2,4,5-trimethyl-1H-pyrrole is a chemical compound with the molecular formula C9H15N . It is also known by other names such as Pyrrole, 3-ethyl-2,4,5-trimethyl-; Phyllopyrrole; 2,3,5-Trimethyl-4-ethylpyrrole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The ethyl and methyl groups are attached to the carbon atoms of the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 137.2221 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the sources I retrieved.Scientific Research Applications
Pyrrole Derivatives in Synthesis and Medicinal Chemistry
- Synthesis of Bioactive Pyrroles : Pyrrole derivatives, including 3-Ethyl-2,4,5-trimethyl-1H-pyrrole, are used as building blocks in synthesizing bioactive compounds. These include natural products like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, known for their anti-tumor, HIV integrase inhibition, and vascular disrupting activities (Gupton et al., 2014).
Computational and Spectroscopic Studies
- Structural and Computational Analysis : Studies on pyrrole derivatives involve spectroscopic and computational analyses, such as in the case of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. These analyses include molecular electrostatic potential, natural bond orbital interactions, and vibrational analysis, providing insights into the molecular properties of pyrrole derivatives (Singh et al., 2014).
Applications in Polymerization and Material Science
- Electropolymerization : Pyrrole compounds, including those structurally related to this compound, are utilized in electropolymerization processes. These processes significantly enhance properties like polymerization rate, electrochemical capacity, and electroconductivity, useful in material science applications (Sekiguchi et al., 2002).
Chemical Synthesis and Catalysis
- Catalytic Processes and Synthetic Methods : Pyrrole derivatives are used in various catalytic processes and synthetic methods. For instance, they play a role in chromium-catalyzed ethylene trimerization, where pyrrolyl complexes are investigated for their mechanistic involvement in the formation of 1-hexene (Rensburg et al., 2004).
Properties
IUPAC Name |
3-ethyl-2,4,5-trimethyl-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMBKUFPKCVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199969 | |
Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-69-4 | |
Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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